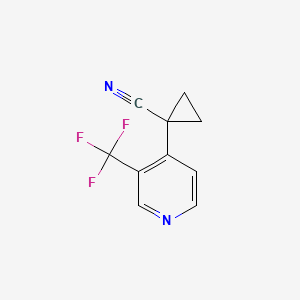![molecular formula C10H15NO2 B13604356 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a complex organic compound with the molecular formula C10H15NO2 This compound features a unique spirocyclic structure, which is characterized by two spiro-connected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ketones and amines can be reacted in the presence of catalysts to form the desired spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane hydrochloride
- 7-Oxa-12-azadispiro[2.0.5{4}.3{3}]dodecane hydrochloride
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane
Uniqueness
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one stands out due to its specific spirocyclic arrangement and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
9-oxa-3-azadispiro[3.1.56.14]dodecan-2-one |
InChI |
InChI=1S/C10H15NO2/c12-8-5-10(11-8)6-9(7-10)1-3-13-4-2-9/h1-7H2,(H,11,12) |
Clave InChI |
WGSFTHOGGTXUAR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12CC3(C2)CC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


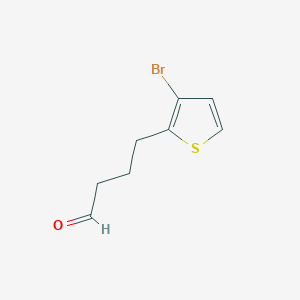
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)

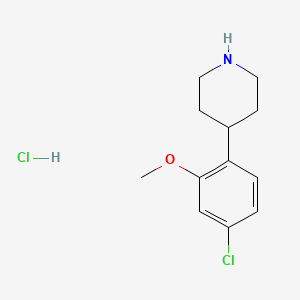
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)


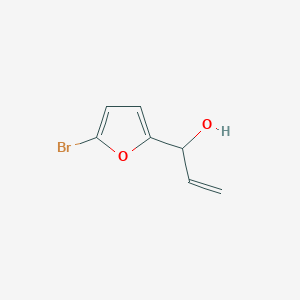
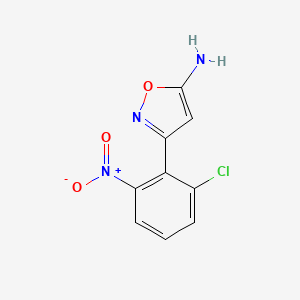
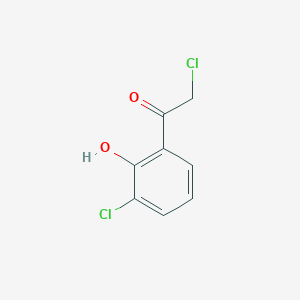
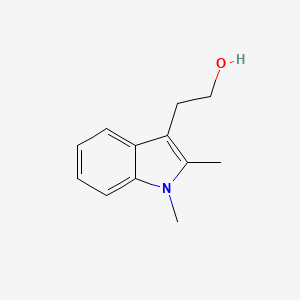
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
